Cas no 147664-18-4 (1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,9-[(3R)-1-amino-4-[[4-[(aminoiminomethyl)amino]butoxy]carbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonylester, (2aS,3S,4R,7R,8aS)-)

1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,9-[(3R)-1-amino-4-[[4-[(aminoiminomethyl)amino]butoxy]carbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonylester, (2aS,3S,4R,7R,8aS)- structure
147664-18-4 structure
Nombre del producto:1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,9-[(3R)-1-amino-4-[[4-[(aminoiminomethyl)amino]butoxy]carbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonylester, (2aS,3S,4R,7R,8aS)-
Número CAS:147664-18-4
MF:C42H73N9O4
Megavatios:768.086930036545
CID:156851
PubChem ID:460273

1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,9-[(3R)-1-amino-4-[[4-[(aminoiminomethyl)amino]butoxy]carbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonylester, (2aS,3S,4R,7R,8aS)- Propiedades químicas y físicas

Nombre e identificación

    • 1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,9-[(3R)-1-amino-4-[[4-[(aminoiminomethyl)amino]butoxy]carbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonylester, (2aS,3S,4R,7R,8aS)-
    • 1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,9-[(3R)-1-amino-4-[[4-[(aminoiminomethyl)amino]butoxy]carbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin
    • Batzelladine A
    • (+)-Batzelladine A
    • 1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,9-[1-amino-4-[[4-[(aminoiminomethyl)amino]butoxy]carbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonylester, (2aa,3b,4b,7a,8ab)-
    • Pyrrolo[1,2-c]pyrimidine,1H-5,6,8b-triazaacenaphthylene-3-carboxylic acid deriv.
    • 9-{4-[(4-Carbamimidamidobutoxy)carbonyl]-1-imino-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidin-3-yl}nonyl 4-methyl-7-nonyl-2,2a,3,4,6,7,8,8a-octahydro-1H-5,6,8b-triazaacenaphthylene-3-carboxylate
    • 147664-18-4
    • 1H-5,6,8b-Triazaacenaphthylene-3-carboxylic acid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-, 9-(1-amino-4-((4-((aminoiminomethyl)amino)butoxy)carbonyl)-3,5,6,7- tetrahydropyrrolo(1,2-c)pyrimidin-3-yl)nonyl ester, (2aalpha,3beta,4beta,7alpha,8abeta)-
    • 9-[4-(4-guanidinobutoxycarbonyl)-1-imino-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]pyrimidin-3-yl]nonyl methyl(nonyl)[?]carboxylate
    • DTXSID60933183
    • CHEMBL1077543
    • 9-[(3R)-1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1S,4S,5S,6R,10R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate
    • CHEBI:65466
    • 9-{(3R)-4-[(4-carbamimidamidobutoxy)carbonyl]-1-imino-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidin-3-yl}nonyl (2aS,3S,4R,7R,8aS)-4-methyl-7-nonyl-2,2a,3,4,6,7,8,8a-octahydro-1H-5,6,8b-triazaacenaphthylene-3-carboxylate
    • Q27133908
    • Renchi: InChI=1S/C42H73N9O4/c1-3-4-5-6-8-11-14-20-31-29-32-23-24-35-36(30(2)47-42(48-31)51(32)35)38(52)54-27-17-13-10-7-9-12-15-21-33-37(34-22-19-26-50(34)41(45)49-33)39(53)55-28-18-16-25-46-40(43)44/h30-33,35-36H,3-29H2,1-2H3,(H2,45,49)(H,47,48)(H4,43,44,46)/t30-,31+,32?,33?,35?,36?/m1/s1
    • Clave inchi: WZGMBJKFYVONHF-PSFKQYMZSA-N
    • Sonrisas: CCCCCCCCC[C@H]1CC2N3C(C([C@H](N=C3N1)C)C(OCCCCCCCCCC1N=C(N)N3CCCC3=C1C(OCCCC/N=C(\N)/N)=O)=O)CC2

Atributos calculados

  • Calidad precisa: 767.578552
  • Masa isotópica única: 767.578552
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 55
  • Cuenta de enlace giratorio: 27
  • Complejidad: 1360
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 4
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 6.6
  • Superficie del Polo topológico: 186

1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 2,2a,3,4,5,7,8,8a-octahydro-4-methyl-7-nonyl-,9-[(3R)-1-amino-4-[[4-[(aminoiminomethyl)amino]butoxy]carbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonylester, (2aS,3S,4R,7R,8aS)- Literatura relevante

Proveedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Changfu Chemical Co., Ltd.
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
atkchemica